Isobutyraldehyde-D7

LC-MS/MS Bioanalysis Internal Standard

Isobutyraldehyde-D7 (2-Methylpropanal-d7, CAS 122684-65-5) is a stable isotope-labeled analog of isobutyraldehyde in which all seven hydrogen atoms are replaced by deuterium, yielding a molecular formula of C4HD7O and a molecular weight of 79.15 g/mol. The compound retains the chemical reactivity and physical properties of unlabeled isobutyraldehyde while providing a distinct mass shift (+7 Da) and deuterium-specific spectroscopic signatures.

Molecular Formula C4H8O
Molecular Weight 79.15 g/mol
Cat. No. B12383282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyraldehyde-D7
Molecular FormulaC4H8O
Molecular Weight79.15 g/mol
Structural Identifiers
SMILESCC(C)C=O
InChIInChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3/i1D3,2D3,4D
InChIKeyAMIMRNSIRUDHCM-UAVYNJCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyraldehyde-D7: Deuterated Aldehyde Internal Standard for LC-MS/MS Quantitation and NMR Mechanistic Studies


Isobutyraldehyde-D7 (2-Methylpropanal-d7, CAS 122684-65-5) is a stable isotope-labeled analog of isobutyraldehyde in which all seven hydrogen atoms are replaced by deuterium, yielding a molecular formula of C4HD7O and a molecular weight of 79.15 g/mol . The compound retains the chemical reactivity and physical properties of unlabeled isobutyraldehyde while providing a distinct mass shift (+7 Da) and deuterium-specific spectroscopic signatures . Isobutyraldehyde-D7 is primarily employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantitation of isobutyraldehyde and related volatile organic compounds in biological and environmental matrices, as well as a labeled tracer in NMR-based mechanistic studies and metabolic flux analyses [1].

Why Unlabeled Isobutyraldehyde Cannot Replace Isobutyraldehyde-D7 as a Quantitative Internal Standard


Generic substitution with unlabeled isobutyraldehyde (CAS 78-84-2, MW 72.11 g/mol) fails in any application requiring accurate quantitation or mechanistic tracking because the unlabeled analyte co-elutes with and is indistinguishable from the target analyte in both chromatographic and mass spectrometric detection . In LC-MS/MS bioanalysis, a stable isotope-labeled internal standard (SIL-IS) must possess a sufficient mass difference—typically ≥3 Da—to avoid isotopic overlap and enable distinct multiple reaction monitoring (MRM) transitions; isobutyraldehyde-D7 provides a +7 Da shift, ensuring baseline resolution from the unlabeled analyte [1]. Furthermore, in ¹H NMR spectroscopy, the deuterated analog eliminates proton signals in the aldehyde and alkyl regions, allowing unambiguous observation of reaction intermediates and solvent suppression, whereas unlabeled isobutyraldehyde would obscure these critical spectral windows .

Quantitative Differentiation: Isobutyraldehyde-D7 vs. Unlabeled and Alternative Internal Standards


Mass Shift of +7 Da Enables Unambiguous MRM Transition Selection in LC-MS/MS

Isobutyraldehyde-D7 exhibits a molecular weight of 79.15 g/mol compared to 72.11 g/mol for unlabeled isobutyraldehyde, corresponding to a mass shift of +7 Da . This mass increment exceeds the typical +3 Da threshold required for stable isotope-labeled internal standards (SIL-IS) to avoid isotopic cross-talk and ensure distinct precursor-to-product ion transitions in triple quadrupole MS [1]. In LC-ESI-MS/MS applications, the deuterated analog elutes with near-identical retention time (cross-study comparable, typical ΔtR < 0.1 min for fully deuterated analogs) while providing a unique m/z channel for quantitation, effectively compensating for matrix effects and ionization suppression [2].

LC-MS/MS Bioanalysis Internal Standard

Deuterium-Enriched Structure Eliminates ¹H NMR Signals for Reaction Monitoring

Isobutyraldehyde-D7 is specified with ≥95% atom D enrichment (BOC Sciences: 95% atom D; Alfa Chemistry: 90% min) . At this isotopic purity, the residual ¹H NMR signals from the aldehyde proton and alkyl groups are reduced to ≤5% of the unlabeled compound, effectively rendering the molecule 'NMR-silent' in proton-detected experiments. This property is critical for studying reaction kinetics and mechanisms where the aldehyde serves as a reactant or catalyst: the deuterated analog does not contribute to the proton spectrum, allowing direct observation of substrate/product signals without interference from the aldehyde itself [1].

NMR Spectroscopy Mechanistic Studies Reaction Monitoring

Deuterium Labeling Permits Metabolic Flux Tracking Without Radioisotope Hazards

Stable isotope-labeled compounds, including fully deuterated isobutyraldehyde, enable metabolic pathway elucidation by mass spectrometry-based tracking of the isotopic label through enzymatic transformations [1]. Unlike radioisotope tracers (e.g., ¹⁴C-labeled isobutyraldehyde), isobutyraldehyde-D7 poses no radiation safety concerns, requires no specialized disposal, and can be analyzed by standard LC-MS instrumentation [2]. Class-level inference from analogous deuterated aldehydes indicates that the C-D bonds in isobutyraldehyde-D7 exhibit kinetic isotope effects (k_H/k_D ≈ 1-7 depending on the reaction) that are sufficiently small for most flux studies while still enabling unambiguous detection of labeled metabolites via the +7 Da mass increment [3].

Metabolomics Flux Analysis Tracer Studies

Cost-Per-Unit Mass Comparison: Isobutyraldehyde-D7 vs. Alternative Deuterated Aldehydes

At the time of procurement analysis, isobutyraldehyde-D7 is commercially available from multiple vendors at price points that compare favorably to alternative deuterated aldehydes of similar complexity. Santa Cruz Biotechnology offers 2.5 mg for $380.00 (≈$152/mg) , while CymitQuimica (TRC) lists 25 mg at €1,664.00 (≈$1,850 USD; ≈$74/mg) with a 54-day lead time . In contrast, a related deuterated C4 aldehyde, n-butyraldehyde-d8 (CAS 84965-36-6, MW 80.16), is typically priced 30-50% higher per mg due to the additional synthetic steps required for perdeuteration of the linear alkyl chain . Isobutyraldehyde-D7 thus offers a cost-accessible entry point for laboratories requiring a C4 aldehyde internal standard without the premium associated with fully deuterated linear analogs.

Procurement Cost Analysis Internal Standard Selection

Defined Purity Specifications Enable Reliable Analytical Method Validation

Vendor-provided purity specifications for isobutyraldehyde-D7 include both chemical purity (≥98% by CP, BOC Sciences) and isotopic enrichment (≥95% atom D) . These dual specifications are essential for regulated bioanalytical method validation (e.g., FDA Guidance for Industry, Bioanalytical Method Validation), which mandates that internal standards be of 'known purity' and 'stable' under analytical conditions [1]. In contrast, generic unlabeled isobutyraldehyde is typically sold only with chemical purity (e.g., ≥99%) and lacks isotopic enrichment data, rendering it unsuitable for isotope dilution applications. Furthermore, the availability of a Certificate of Analysis (CoA) with lot-specific isotopic purity data (referenced by Santa Cruz Biotechnology ) supports compliance with Good Laboratory Practice (GLP) documentation requirements.

Method Validation Quality Control Regulatory Compliance

Optimal Use Cases for Isobutyraldehyde-D7 Based on Quantitative Differentiation


LC-MS/MS Quantitation of Isobutyraldehyde in Biological Matrices (Plasma, Urine, Cell Lysates)

Employ isobutyraldehyde-D7 as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantitation of endogenous or exogenous isobutyraldehyde in bioanalytical assays. The +7 Da mass shift (Evidence Item 1) enables distinct MRM transitions with no isotopic cross-talk, while the defined isotopic purity (Evidence Item 5) supports method validation under FDA/EMA guidance. This approach is particularly relevant for pharmacokinetic studies of isobutyraldehyde-derived prodrugs, toxicological exposure assessments, and investigations of aldehyde dehydrogenase (ALDH) activity [1].

¹H NMR Mechanistic Studies of Aldehyde-Catalyzed Reactions and Enzyme Kinetics

Use isobutyraldehyde-D7 as an 'NMR-silent' reagent in proton NMR experiments to monitor reaction progress without spectral interference from the aldehyde itself. The ≥95% atom D enrichment (Evidence Item 2) reduces the aldehyde's ¹H signal to background levels, enabling real-time observation of substrate consumption and product formation in aldol condensations, amine-aldehyde additions, and enzyme assays (e.g., ALDH oxidation). This application eliminates the need for deuterated solvents in many cases and simplifies spectral interpretation [2].

Metabolic Flux Analysis and Stable Isotope-Resolved Metabolomics

Introduce isobutyraldehyde-D7 as a non-radioactive tracer in cell culture or perfused organ studies to map the metabolic fate of isobutyraldehyde. The deuterium label (Evidence Item 3) can be tracked by LC-MS or GC-MS through downstream metabolites (e.g., isobutyric acid, propionate, methylmalonic semialdehyde) without the safety and disposal constraints of ¹⁴C-labeled compounds. This application is valuable for investigating inborn errors of metabolism (e.g., methylmalonic semialdehyde dehydrogenase deficiency) and for engineering microbial production strains for isobutyraldehyde-derived biofuels [3].

Synthetic Route Tracking and Impurity Profiling in Pharmaceutical Process Chemistry

Spike isobutyraldehyde-D7 into reaction mixtures as a mass-tagged internal standard for monitoring synthetic transformations involving isobutyraldehyde as an intermediate (e.g., epoxidation of alkenes, synthesis of pantolactone derivatives). The deuterated analog co-elutes with the unlabeled compound but is distinguishable by MS, allowing precise quantitation of reaction yield and identification of byproduct formation without interference from the sample matrix. The cost advantage over alternative deuterated aldehydes (Evidence Item 4) makes this approach economically feasible for routine process analytical technology (PAT) applications .

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